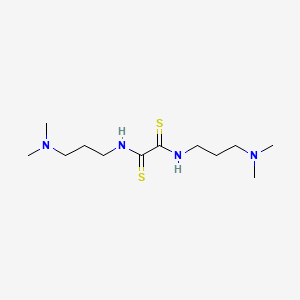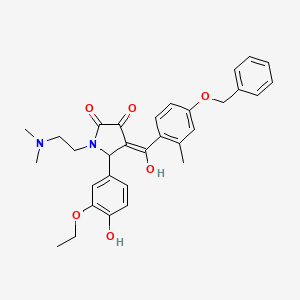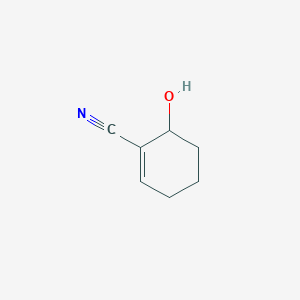![molecular formula C21H16ClN3O4 B12004040 4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12004040.png)
4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-ethoxyphenyl)methylidene]benzohydrazide
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-ethoxyphenyl)methylidene]benzohydrazide
Uniqueness
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C21H16ClN3O4 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16ClN3O4/c22-18-8-4-15(5-9-18)14-29-20-10-6-17(7-11-20)21(26)24-23-13-16-2-1-3-19(12-16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
InChI Key |
JODRESIUOIQHNJ-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)


![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)

![4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide](/img/structure/B12004023.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)
![1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12004043.png)

